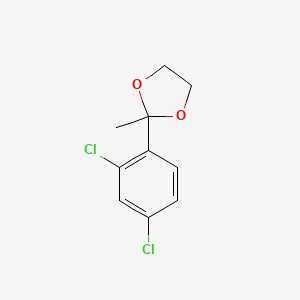

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane follows strict rules for heterocyclic compounds. The parent structure is the 1,3-dioxolane ring, a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3. The substituents—a 2,4-dichlorophenyl group and a methyl group—are both attached to the second carbon of the dioxolane ring. The numbering of the ring begins at one oxygen atom, proceeds sequentially, and prioritizes substituents to achieve the lowest possible locants.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 84946-10-1 , uniquely identifying it in chemical databases and commercial catalogs. This identifier is critical for disambiguating the compound from structurally similar molecules, such as positional isomers or derivatives with alternative substituents.

Table 1: Key Identifiers for this compound

| Property | Value | Source Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 84946-10-1 | |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |

| SMILES Notation | CC1(C2=CC=C(Cl)C=C2Cl)OCCO1 |

The molecular formula C₁₀H₁₀Cl₂O₂ reflects the compound’s composition, with the dioxolane ring contributing two oxygen atoms and the aromatic ring introducing two chlorine atoms. The SMILES string encodes the connectivity of atoms, emphasizing the central dioxolane ring and the substituents’ positions.

Properties

CAS No. |

84946-10-1 |

|---|---|

Molecular Formula |

C10H10Cl2O2 |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 |

InChI Key |

HAXWHYNRHOLHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is typically synthesized via acetalization, a well-established reaction between a diol and an aldehyde or ketone under acid catalysis. For this compound, the general approach involves:

- Reacting ethylene glycol or a suitable diol with a 2,4-dichlorobenzaldehyde or related aldehyde.

- Using an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- Conducting the reaction under reflux with removal of water to drive equilibrium toward ring formation.

This method is supported by literature on 1,3-dioxolane synthesis, where cyclic acetals are formed efficiently by condensation of aldehydes with diols under acidic conditions.

Introduction of the 2,4-Dichlorophenyl Group

The 2,4-dichlorophenyl substituent is introduced primarily through the use of 2,4-dichlorobenzaldehyde as the aldehyde component in the acetalization step. This ensures the phenyl group is incorporated directly into the dioxolane ring during ring closure.

Alternatively, Friedel-Crafts alkylation reactions can be employed to attach the 2,4-dichlorophenyl group onto a preformed dioxolane ring, although this is less common due to potential side reactions and lower selectivity.

Bromomethylation (Optional Step for Derivatives)

Some derivatives, such as 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, are prepared by bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (light or radical initiators). This step is carefully controlled to avoid over-bromination and degradation.

Detailed Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization | 2,4-Dichlorobenzaldehyde + Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux, removal of water | Formation of 2-(2,4-dichlorophenyl)-1,3-dioxolane ring |

| 2 | Methylation (if required) | Methylation agents or use of methyl-substituted aldehyde | Introduction of methyl group at 2-position |

| 3 | Bromination (for bromomethyl derivatives) | NBS, light or radical initiator, low temperature (0–5°C) | Selective bromination of methyl group to bromomethyl |

This sequence yields the target compound with high regioselectivity and good yields (typically 60–70%) when optimized.

Reaction Conditions and Optimization

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids are preferred for acetalization.

- Temperature: Reflux temperatures (80–110°C) are common for ring formation; bromination is performed at low temperatures to minimize side reactions.

- Solvents: Anhydrous solvents like toluene or dichloromethane are used to prevent hydrolysis of the dioxolane ring.

- Reaction Time: Typically 1–24 hours depending on scale and catalyst efficiency.

- Purification: Products are purified by extraction, drying, and fractional distillation or chromatography to achieve high purity.

Data Table: Comparative Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid Catalyst | p-TsOH, H2SO4 (0.1–1 mol%) | Catalyzes acetalization |

| Temperature | 80–110°C (reflux) | For ring formation |

| Reaction Time | 1–24 hours | Monitored by TLC |

| Bromination Temp. | 0–5°C | Controls selectivity |

| Yield | 60–70% | Optimized conditions |

| Solvent | Toluene, DCM | Anhydrous preferred |

Research Findings and Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the dioxolane ring and substitution pattern. The methyl group appears as a singlet near δ 1.3–1.5 ppm, and aromatic protons of the 2,4-dichlorophenyl group show characteristic splitting.

- X-ray Crystallography: Used to confirm stereochemistry and ring conformation, especially for derivatives with bromomethyl groups.

- Chromatography: Flash chromatography or recrystallization is employed for purification and isolation of stereoisomers.

- Thermal Stability: The compound exhibits moderate thermal stability with boiling points around 397°C and is sensitive to acid hydrolysis, necessitating careful handling.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-dioxolane derivatives. Below is a comparative analysis with structurally related analogues:

Physicochemical Properties

- Volatility : Simple dioxolanes (e.g., 2-methyl-1,3-dioxolane) are volatile, with concentrations <40 μg/kg detected in recycled PET .

- Hydrolysis Stability : 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows A-Se2 mechanisms, with solvent polarity significantly affecting rates .

Data Tables

Table 1: Antifungal Activity of Selected Dioxolane Derivatives

Table 2: Hydrolysis Rates of 2-Methyl-1,3-dioxolane Derivatives

Biological Activity

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the fields of medicine and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a dioxolane ring structure that is significant for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : It can modulate receptor activities, affecting cellular responses and signaling pathways.

- Reactive Species Generation : The generation of reactive oxygen species (ROS) may lead to cellular damage or signaling alterations.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Moderate |

| Fungi | Low to Moderate |

The compound's effectiveness varies based on the specific strain and concentration used during testing.

Antifungal Properties

The compound has been explored for its antifungal activity. Studies suggest that it may serve as a precursor in the synthesis of more potent antifungal agents derived from triazole and imidazole classes. For instance, its derivatives have shown promising results against fungal pathogens in vitro.

Case Studies

- Chlamydial Infections : A study evaluated the antichlamydial activity of compounds related to this compound. Results indicated selective activity against Chlamydia, with specific derivatives demonstrating significant efficacy in reducing chlamydial inclusion numbers in infected cells .

- Anticancer Activity : Another investigation assessed the anticancer potential of analogs containing the dioxolane structure. Some compounds demonstrated moderate activity against human tumor cell lines such as HCT-116 and MCF-7 .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety of this compound. Preliminary studies indicate low mutagenicity in model organisms like Drosophila melanogaster, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane, and what are their key intermediates?

The compound is synthesized via ketalization or cyclization reactions. A common method involves reacting α-bromo-2,4-dichloroacetophenone with 1,2-propanediol under acidic conditions to form the dioxolane ring. For example, α-bromo-2,4-dichloroacetophenone is generated via bromination of 2,4-dichloroacetophenone using ionic liquids or green brominating agents. Cyclization with 1,2-propanediol yields 2-(2,4-dichlorophenyl)-2-bromomethyl-4-methyl-1,3-dioxolane, a key intermediate . Further steps (e.g., condensation with 1,2,4-triazole) are used to derive antifungal agents like difenoconazole .

Q. How is the antifungal activity of this compound evaluated in experimental settings?

Antifungal assays typically involve agar dilution methods. The compound or its derivatives are incorporated into Potato Dextrose Agar (PDA) at varying concentrations (e.g., 0.00125–0.01%). Fungal strains (e.g., Fusarium oxysporum) are inoculated, and colony growth inhibition is measured after 3–7 days at 24°C. Activity is quantified by comparing treated and control colony diameters .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., dioxolane ring protons at δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C13H16Cl2O2 = 289.07) and fragmentation patterns .

- Boiling point and density : Key for purification (e.g., boiling point: 128–132°C at 0.1 Pa; density: 1.441 g/cm³) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis) . Reported yields range from 70.6% (using 1,2-pentanediol) to higher yields with propylene glycol derivatives .

Q. How do structural modifications to the dioxolane ring impact antifungal efficacy?

- Substituent effects : Replacing the methyl group with a bromomethyl moiety (as in 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane) increases electrophilicity, enhancing triazole conjugation and enzyme inhibition .

- Steric hindrance : Propyl groups at the 4-position (C13H16Cl2O2) improve lipid solubility, aiding membrane penetration .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in efficacy (e.g., against F. avenaceum vs. F. oxysporum) may arise from:

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Limited acute toxicity data; assume irritant properties. Use PPE (gloves, goggles) .

- Thermal stability : Decomposes above 250°C; avoid high-temperature storage .

- Waste disposal : Halogenated waste protocols apply due to chlorine content .

Methodological Considerations

Q. How is the stereochemistry of the dioxolane ring confirmed in synthetic derivatives?

Q. What computational tools predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.